molecular formula C14H18ClNO4S B6481760 4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide CAS No. 899734-06-6

4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide

Cat. No. B6481760
CAS RN: 899734-06-6
M. Wt: 331.8 g/mol
InChI Key: AFGFRPPNSBBFFV-UHFFFAOYSA-N
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Description

4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide, also known as 4-chloro-N-sulfonamidobenzene (4-Cl-NSB), is a synthetic compound that has been used in various scientific research applications. It is a sulfonamide derivative with a unique structure and properties. 4-Cl-NSB has been used in a range of studies, from drug discovery and development to synthetic organic chemistry.

Scientific Research Applications

4-Cl-NSB has been used in a variety of scientific research applications. It has been used in drug discovery and development, as a starting material for the synthesis of other compounds, and as a model compound for studying the structure and reactivity of sulfonamide derivatives. It has also been used in the study of the mechanism of action of drugs, in the study of biochemical and physiological effects, and in the study of the metabolism of drugs.

Mechanism of Action

The mechanism of action of 4-Cl-NSB is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs. It is thought to bind to the active site of the enzyme, thus blocking the binding of the drug and preventing its metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Cl-NSB are not well understood. However, it has been shown to inhibit the activity of enzymes involved in drug metabolism, suggesting that it may have an effect on the metabolism of drugs. In addition, it has been shown to have an effect on the expression of certain genes involved in drug metabolism, suggesting that it may have an effect on gene expression.

Advantages and Limitations for Lab Experiments

4-Cl-NSB has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to synthesize compound, making it a useful starting material for the synthesis of other compounds. It is also a relatively stable compound, making it suitable for use in long-term experiments. However, it is important to note that 4-Cl-NSB is a relatively new compound, so its effects on biochemical and physiological systems are not fully understood.

Future Directions

In order to better understand the effects of 4-Cl-NSB on biochemical and physiological systems, there are several potential future directions for research. These include further investigation into the mechanism of action of 4-Cl-NSB, further exploration of its effects on gene expression, and further study of its effects on drug metabolism. Additionally, further research into the synthesis of 4-Cl-NSB and other related compounds could lead to the development of new compounds with novel properties. Finally, further research into the potential therapeutic applications of 4-Cl-NSB could lead to the development of new drugs.

Synthesis Methods

The synthesis of 4-Cl-NSB involves a multi-step process. The first step is the preparation of the precursor, 4-chloro-N-benzene-1-sulfonamide (4-Cl-BSA). This is done by reacting 4-chlorobenzene-1-sulfonamide (4-Cl-BSA) with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. The reaction produces a sulfonamide derivative, 4-chloro-N-benzene-1-sulfonamide (4-Cl-BSA), which is then reacted with a dioxaspiro[4.4]nonan-2-ylmethyl chloride (DMSC) in an organic solvent. The reaction produces 4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide (4-Cl-NSB).

properties

IUPAC Name

4-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c15-11-3-5-13(6-4-11)21(17,18)16-9-12-10-19-14(20-12)7-1-2-8-14/h3-6,12,16H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGFRPPNSBBFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzenesulfonamide

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